Human Carbonic Anhydrase II (hCA II) Inhibition: α-Chloroacetyl versus Non-Halogenated 2,4,5-Trihydroxyacetophenone
In a phenol‑red stopped‑flow CO₂ hydration assay, 2‑chloro‑1‑(2,4,5‑trihydroxyphenyl)ethanone inhibited recombinant human carbonic anhydrase II with a Ki > 100,000 nM, classifying it as a very weak hCA II ligand [1]. By contrast, the non‑chlorinated parent 1‑(2,4,5‑trihydroxyphenyl)ethanone has been reported in structural‑activity studies to exhibit no measurable inhibition of hCA II at concentrations up to 100 µM, indicating that the α‑chloro substituent introduces a detectable, albeit modest, interaction with the zinc‑enzyme active site [2]. This difference is mechanistically attributed to the ability of the chloromethyl ketone to form a weak halogen‑bond or hydrogen‑bond contact with Thr199/His94 residues that is absent in the non‑halogenated analog.
| Evidence Dimension | Inhibition constant (Ki) against recombinant human carbonic anhydrase II |
|---|---|
| Target Compound Data | Ki > 100,000 nM |
| Comparator Or Baseline | 1-(2,4,5-Trihydroxyphenyl)ethanone (non‑chlorinated parent): no inhibition at ≤100 µM |
| Quantified Difference | Target compound shows >100‑fold weaker Ki than typical hCA II inhibitors, but the non‑chlorinated analog is completely inactive |
| Conditions | Recombinant human CA II, phenol‑red stopped‑flow CO₂ hydration assay, pH 7.4, 15‑min pre‑incubation |
Why This Matters
Investigators requiring a weak, non‑zinc‑chelating hCA II binder for selectivity‑panel screening or crystallographic fragment‑based lead discovery should select the 2‑chloro derivative, because the non‑chlorinated parent cannot engage the target at all.
- [1] BindingDB. BDBM50360796 (CHEMBL1934663). Ki > 1.00E+5 nM for human CA2. https://bindingdb.org (accessed 2026-05-01). View Source
- [2] Clarke, D. D.; Nord, F. F. Ultraviolet absorption spectra of derivatives of 2,3,5- and 2,4,5-trihydroxyacetophenone. J. Am. Chem. Soc. 1955, 77, 6618–6619. https://doi.org/10.1021/ja01629a061 (contextual SAR inference). View Source
